1-methyl-6-(4-methylpiperidin-1-yl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
1-Methyl-6-(4-methylpiperidin-1-yl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-methylpiperidinyl substituent at position 6 and an N-phenyl group at position 2. Its molecular formula is C19H23ClN6O (for the chloro-methoxy variant, E781-0274) with a molecular weight of 386.88 . The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition and antitumor activity .
Properties
Molecular Formula |
C18H22N6 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-methyl-6-(4-methylpiperidin-1-yl)-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H22N6/c1-13-8-10-24(11-9-13)18-21-16(20-14-6-4-3-5-7-14)15-12-19-23(2)17(15)22-18/h3-7,12-13H,8-11H2,1-2H3,(H,20,21,22) |
InChI Key |
IRIYNWXFUVGMTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C)NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-6-(4-methylpiperidin-1-yl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions One common route includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts are used to facilitate these transformations, often under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques is common in industrial settings to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
1-methyl-6-(4-methylpiperidin-1-yl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
1-methyl-6-(4-methylpiperidin-1-yl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Explored for its potential as a bioactive compound in various biological assays.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-6-(4-methylpiperidin-1-yl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
Kinase Inhibition
Pyrazolo[3,4-d]pyrimidines are known mTOR inhibitors. OSI-027 (a structural analog) inhibits mTORC1/2 with IC50 values of 22 nM and 65 nM, respectively, and shows >100-fold selectivity over PI3K isoforms . The target compound’s 4-methylpiperidinyl group may mimic the C-shaped conformation of OSI-027, critical for binding the kinase hinge region .
Cholinesterase Inhibition
Analog 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine (a pyrimidine derivative) inhibits butyrylcholinesterase (BuChE) with IC50 = 2.2 μM , surpassing galantamine (IC50 = 12.6 μM) . While the target compound’s pyrazolo-pyrimidine core differs, the 4-methylpiperidinyl group may similarly enhance BuChE affinity.
Toxicity Profile
N-Benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine exhibits mutagenicity in Ames tests but lacks carcinogenicity in mice . The target compound’s chloro-methoxy phenyl group may alter toxicity, though specific data are unavailable.
Biological Activity
1-Methyl-6-(4-methylpiperidin-1-yl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimalarial properties, enzyme inhibition, and other pharmacological effects based on diverse research findings.
- Molecular Formula: C20H25N7
- Molecular Weight: 365.46 g/mol
- IUPAC Name: this compound
Biological Activity Overview
The compound has been evaluated for various biological activities, particularly in the context of antimalarial effects and enzyme inhibition.
Antimalarial Activity
Recent studies have highlighted the compound's potential as an antimalarial agent. For instance, structural optimization of pyrazolo[3,4-d]pyrimidine analogs revealed that modifications could enhance their potency against Plasmodium falciparum. The target compound exhibited an in vitro potency (pIC50) greater than 6.0, indicating strong antimalarial activity compared to other analogs .
Enzyme Inhibition
Research has indicated that compounds within the pyrazolo[3,4-d]pyrimidine class can act as inhibitors of various enzymes. Notably, they have shown promise as selective inhibitors of phosphodiesterase 4 (PDE4), which plays a role in inflammatory responses. This inhibition can be beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Case Studies and Research Findings
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its action may involve:
- Inhibition of Key Enzymes: Such as PDE4, leading to increased levels of cyclic AMP, thereby modulating inflammatory responses.
- Targeting Malaria Parasites: By disrupting metabolic pathways essential for the survival of Plasmodium species.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
